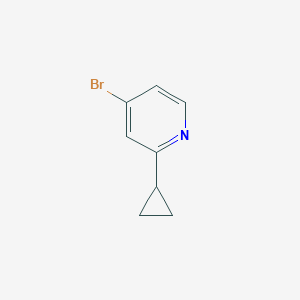

4-Bromo-2-cyclopropylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUZZKZKHYZOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671696 | |

| Record name | 4-Bromo-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086381-28-3 | |

| Record name | 4-Bromo-2-cyclopropylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-cyclopropylpyridine: A Core Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of the 2-Cyclopropylpyridine Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic intermediates, 4-Bromo-2-cyclopropylpyridine has emerged as a particularly valuable scaffold for researchers, scientists, and drug development professionals. Its unique combination of a reactive bromine handle, a metabolically robust cyclopropyl group, and an electron-deficient pyridine core offers a trifecta of desirable properties for constructing complex molecular architectures.

The cyclopropyl moiety is not merely a steric placeholder; it is a well-established "bioisostere" for various functional groups and is known to confer significant advantages upon parent molecules. These benefits can include enhanced metabolic stability by blocking sites of oxidative metabolism, increased potency through favorable conformational rigidity, improved membrane permeability, and reduced plasma clearance.[1] When appended to a pyridine ring, a privileged structure in medicinal chemistry, the resulting scaffold becomes a powerful starting point for targeting a wide array of biological targets, from kinases in oncology to receptors in neuroscience.[2][3]

This guide provides an in-depth technical overview of this compound, focusing on its physicochemical properties, underlying reactivity principles, a robust synthetic strategy, and its practical application in palladium-catalyzed cross-coupling reactions—a cornerstone of modern pharmaceutical synthesis.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's properties is the foundation of its effective use. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1086381-28-3 | [4] |

| Molecular Formula | C₈H₈BrN | [4] |

| Molecular Weight | 198.06 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Off-white crystalline solid (typical) | Vendor Data |

| SMILES | BrC1=CC(C2CC2)=NC=C1 | [4] |

| InChI Key | NPUZZKZKHYZOEJ-UHFFFAOYSA-N | N/A |

| Storage | 2-8°C, under inert gas | Vendor Data |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should conform to the proposed structure. Researchers should always verify the identity and purity of the material with lot-specific analytical data.

Mechanistic Insights and Reactivity

The synthetic utility of this compound is governed by the electronic nature of the pyridine ring and the presence of the bromine atom.

-

Activation for Nucleophilic Aromatic Substitution (SNAr): The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which significantly reduces the electron density at the C2 and C4 positions. This polarization makes the C4 carbon, bearing the bromine atom, highly susceptible to attack by nucleophiles. The bromine atom is a good leaving group, facilitating SNAr reactions.

-

Versatility in Cross-Coupling Reactions: The C4-Br bond is an ideal handle for a multitude of transition-metal-catalyzed cross-coupling reactions. This is the most common and powerful application of this building block. Reactions such as the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N, C-O bond formation), and Sonogashira (C-C triple bond formation) couplings proceed efficiently at this position. The choice of palladium catalyst, ligand, and base is critical for optimizing these transformations.[3][5][6]

Proposed Synthesis Pathway

While multiple synthetic routes can be envisioned, a robust and logical pathway to this compound proceeds via a two-stage strategy starting from 2-cyclopropylpyridine. This approach leverages well-established methodologies for the regioselective functionalization of pyridine rings.

Stage 1: N-Oxidation of 2-Cyclopropylpyridine The first step is the oxidation of the pyridine nitrogen. This serves a crucial dual purpose: it deactivates the ring toward unwanted electrophilic side reactions and, more importantly, activates the C4 position for subsequent electrophilic substitution.

Stage 2: Regioselective Bromination and Deoxygenation The pyridine N-oxide is then treated with a brominating agent in the presence of an activating reagent. Phosphorus oxybromide (POBr₃) or a combination of an anhydride activator and a bromide source can be used. This reaction proceeds via an intermediate that strongly favors halogenation at the C4 position. The resulting N-oxide is often deoxygenated in situ or in a subsequent step to yield the final product. This N-oxide strategy is a classic and reliable method for achieving 4-halo substitution on pyridine rings.[7]

Caption: Proposed synthetic pathway to this compound.

Application in Drug Discovery: A Gateway to Complex Scaffolds

This compound is a key intermediate in the synthesis of more complex molecules for pharmaceutical R&D, with its use implied in various patent applications for novel therapeutics. A primary application is its use in Suzuki-Miyaura cross-coupling reactions to generate 2-cyclopropyl-4-arylpyridines. These structures are core components of numerous kinase inhibitors and other biologically active agents. For example, this building block can be used to construct precursors for fused heterocyclic systems like imidazo[1,2-b]pyridazines, which are potent inhibitors of various kinases and have applications in oncology and inflammation.[2][4]

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Objective: To synthesize 4-Aryl-2-cyclopropylpyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Standard inert atmosphere glassware (e.g., Schlenk flask), magnetic stirrer, heating mantle.

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Inerting the Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 equiv).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to the flask to form a 4:1 or 5:1 mixture (Dioxane:Water). The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

-

Reaction Execution: Place the flask in a preheated oil bath or heating mantle set to 90-100 °C. Stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting bromide is consumed (typically 2-12 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 4-Aryl-2-cyclopropylpyridine product.

***dot digraph "Suzuki Coupling Workflow" { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes setup [label="1. Assemble Reagents\n(Bromide, Boronic Acid, Base)"]; inert [label="2. Inert Atmosphere\n(Evacuate/Backfill Ar)"]; catalyst [label="3. Add Pd Catalyst"]; solvent [label="4. Add Degassed Solvents\n(Dioxane/Water)"]; react [label="5. Heat & Stir\n(90-100 °C, 2-12h)"]; monitor [label="6. Monitor Progress\n(TLC / LC-MS)"]; workup [label="7. Aqueous Work-up\n(EtOAc Extraction)"]; purify [label="8. Purify\n(Silica Gel Chromatography)"]; product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges setup -> inert; inert -> catalyst; catalyst -> solvent; solvent -> react; react -> monitor [label="Completion?"]; monitor -> workup [label="Yes"]; monitor -> react [label="No"]; workup -> purify; purify -> product; }

Sources

- 1. Stock compounds-M250228 015 : eosmedchem_lenaのblog [eosmedchem-lena.blog.jp]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 5. 579475-29-9 | 5-Bromo-2-cyclopropylpyridine | Bromides | Ambeed.com [ambeed.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-2-cyclopropylpyridine

This guide provides a comprehensive technical overview of 4-Bromo-2-cyclopropylpyridine, a heterocyclic building block of significant interest in modern medicinal chemistry and drug development. We will delve into its fundamental properties, plausible synthetic strategies, core reactivity principles, and its strategic application in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile intermediate.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative that combines the electronically distinct features of a halogenated aromatic ring with a strained cyclopropyl moiety. These structural elements bestow upon it a unique reactivity profile that is highly valuable in synthetic organic chemistry.

The pyridine ring, being an electron-deficient heterocycle, is activated towards certain types of reactions, while the bromine atom at the 4-position serves as a versatile synthetic handle, primarily for cross-coupling reactions. The cyclopropyl group is a particularly valued motif in medicinal chemistry. Its rigid, three-dimensional structure can enforce specific conformations, enhance metabolic stability, and improve binding affinity to biological targets.[1][2][3][4] The shorter, stronger C-H bonds and the enhanced p-character of its C-C bonds are key features that medicinal chemists exploit to fine-tune the properties of drug candidates.[1][2]

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 198.06 g/mol | [5] |

| Molecular Formula | C₈H₈BrN | [5] |

| CAS Number | 1086381-28-3 | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | BrC1=CC(C2CC2)=NC=C1 | [5] |

| Purity (Typical) | ≥95.00% | [5] |

Synthetic Strategies

While specific proprietary syntheses may vary, the construction of this compound can be approached through established methodologies in heterocyclic chemistry. A plausible and common strategy involves the modification of a pre-existing pyridine core. One such conceptual pathway begins with a readily available di-substituted pyridine, such as 2,4-dibromopyridine.

The rationale behind this approach lies in the differential reactivity of the bromine atoms. The bromine at the 2-position of a pyridine ring is generally more susceptible to nucleophilic substitution and certain cross-coupling reactions than a bromine at the 4-position. However, catalyst and ligand choice can often be used to selectively functionalize the 4-position. For instance, studies on 2,4-dibromopyridine have shown that reaction conditions, particularly the nature of the palladium catalyst (mononuclear vs. multinuclear species), can switch the site-selectivity of Suzuki-Miyaura cross-couplings between the C2 and C4 positions.[6]

A generalized workflow for the synthesis via a selective cross-coupling reaction is outlined below.

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized representation based on common procedures for selective cross-coupling reactions on dihalopyridines.[7][8]

-

Inert Atmosphere Setup: To a dry Schlenk flask, add 2,4-dibromopyridine (1.0 equiv), cyclopropylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 10:1 ratio), via syringe.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. The reaction progress should be monitored by a suitable analytical technique like TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the final product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of the C-Br bond at the 4-position of the electron-deficient pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This is the cornerstone of its application as a building block, allowing for the facile introduction of diverse molecular fragments.

-

Suzuki-Miyaura Coupling: Reaction with aryl or alkyl boronic acids/esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynylpyridines.[9]

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, creating substituted aminopyridines.

-

Heck Coupling: Reaction with alkenes to form C-C double bonds.[10]

The causality for this reactivity lies in the fundamental steps of the palladium catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The electron-deficient nature of the pyridine ring makes the C4-Br bond susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining step in many cases.

Nucleophilic Aromatic Substitution (SNAr)

The bromine at the 4-position is activated towards displacement by strong nucleophiles. This reactivity is a direct consequence of the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack. While often requiring more forcing conditions than cross-coupling reactions, SNAr provides a complementary method for functionalization.

Role as a Quiescent Affinity Label

Research on related 4-halopyridines has revealed their potential as "quiescent affinity labels".[11][12] In their neutral state, they exhibit modest reactivity towards biological nucleophiles like thiols. However, upon protonation of the pyridine nitrogen within the binding pocket of a target protein, the pyridinium species becomes a significantly more potent electrophile.[13] This "switchable" reactivity allows for selective, covalent modification of target proteins, a highly desirable feature in the development of chemical probes and covalent inhibitors.[11][13]

Applications in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. The pyridine scaffold is a common feature in many approved drugs, and the unique combination of the bromo and cyclopropyl substituents offers a powerful platform for lead optimization.

-

Scaffold Elaboration: It serves as a foundational piece onto which molecular complexity is built. For example, a Suzuki coupling can attach a complex aryl or heteroaryl group at the 4-position, which may be crucial for binding to a receptor or enzyme active site.

-

Modulation of Physicochemical Properties: The cyclopropyl group is often introduced to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[14] It can also improve potency, reduce off-target effects, and increase brain permeability.[2]

-

Vector for Further Functionalization: Following a cross-coupling reaction at the 4-position, the pyridine nitrogen and the cyclopropyl group can serve as points for further modification to fine-tune solubility, pKa, and other drug-like properties.

Spectroscopic Characterization

unambiguous identification and purity assessment of this compound rely on standard spectroscopic techniques. While a dedicated spectrum is not provided, the expected data can be reliably predicted based on its structure and data from analogous compounds.[15][16]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the bromo and cyclopropyl groups. - Aliphatic Region (δ 0.5-2.5 ppm): A set of multiplets corresponding to the non-equivalent protons of the cyclopropyl ring (CH and CH₂ groups). |

| ¹³C NMR | - Aromatic Region (δ 120-160 ppm): Five signals for the pyridine ring carbons. The carbon attached to bromine (C4) would be observed in a characteristic range, while the carbon attached to the cyclopropyl group (C2) would also be distinct. - Aliphatic Region (δ 0-20 ppm): Signals for the carbons of the cyclopropyl ring. |

| Mass Spec. | - The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| IR Spec. | - Characteristic C=C and C=N stretching vibrations for the pyridine ring (~1400-1600 cm⁻¹). - C-H stretching vibrations for the aromatic and cyclopropyl groups (~2900-3100 cm⁻¹). - A C-Br stretching vibration in the fingerprint region (typically < 800 cm⁻¹). |

Handling and Safety

This compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is typically stored in a cool, dry place under an inert atmosphere to prevent degradation. Consult the specific Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.

References

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (N.D.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Available from: [Link]

-

Hypha Discovery. (N.D.). Metabolism of cyclopropyl groups. Available from: [Link]

-

ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available from: [Link]

-

Wang, L., et al. (2015). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS Chemical Biology. Available from: [Link]

-

He, W., Zhang, R., & Cai, M. (N.D.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Supporting Information. Available from: [Link]

-

Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725-2732. Available from: [Link]

-

Ghattas, W., et al. (2011). Discovery of halopyridines as quiescent affinity labels: inactivation of dimethylarginine dimethylaminohydrolase. Journal of the American Chemical Society. Available from: [Link]

-

Ghattas, W., et al. (2011). Discovery of Halopyridines as Quiescent Affinity Labels: Inactivation of Dimethylarginine Dimethylaminohydrolase. Journal of the American Chemical Society, 133(7), 2330–2340. Available from: [Link]

-

Kukkonen, E., et al. (2014). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 14(10), 5227-5236. Available from: [Link]

-

ResearchGate. (2014). (PDF) Reactivity of 4‑Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4‑Aminopyridine and 4‑Aminopyridinium. Available from: [Link]

-

Alajarín, M., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. HETEROCYCLES, 75(1), 55-66. Available from: [Link]

-

Blechert, S., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Organic Letters. Available from: [Link]

-

Tariq, M., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available from: [Link]

-

Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals. Available from: [Link]

-

PubChem. (N.D.). 4-Bromo-2-chloropyridine. Available from: [Link]

-

PubChem. (N.D.). 4-Bromo-2-fluoropyridine. Available from: [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromo-2-(cyclopropyl)pyridine 95.00% | CAS: 1086381-28-3 | AChemBlock [achemblock.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Page loading... [guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery of halopyridines as quiescent affinity labels: inactivation of dimethylarginine dimethylaminohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. 4-Bromo-2-methylpyridine(22282-99-1) 1H NMR spectrum [chemicalbook.com]

- 16. 4-Bromopyridine(1120-87-2) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-2-cyclopropylpyridine

Introduction

4-Bromo-2-cyclopropylpyridine is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique structural arrangement, featuring a pyridine core functionalized with both a bromine atom and a cyclopropyl group, presents a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse functional groups at the C4 position.[1] The cyclopropyl moiety is a well-regarded bioisostere for phenyl rings or larger alkyl groups, often improving metabolic stability, binding affinity, and other pharmacokinetic properties of a parent molecule.

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights into its characterization, handling, and synthetic utility for professionals in pharmaceutical and agrochemical research.[1]

Molecular and Chemical Identity

The fundamental identity of a chemical compound is established by its molecular formula, weight, and unique registry numbers. This information is critical for stoichiometric calculations, analytical characterization, and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1086381-28-3 | [1][2][3][4] |

| Molecular Formula | C₈H₈BrN | [1][2] |

| Molecular Weight | 198.06 g/mol | [1][2] |

| SMILES | BrC1=CC(C2CC2)=NC=C1 | [2] |

| MDL Number | MFCD11223210 | [1] |

Physicochemical Properties

The physical state, thermal properties, and solubility dictate the appropriate handling, storage, and reaction conditions for a compound. This compound is typically supplied as a solid, highlighting its stability at room temperature.

| Property | Value | Source |

| Appearance | Off-white crystalline solid | [1] |

| Purity | Commercially available at ≥95% to ≥97% | [1][2] |

| Melting Point | Not specified in public literature; expected to be a solid at STP. | |

| Boiling Point | Not specified in public literature. | |

| Density | Not specified in public literature. | |

| Solubility | Not specified; likely soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. | |

| Storage | Recommended storage at 2-8°C under an inert atmosphere. | [1] |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this compound are proprietary to suppliers, its structure allows for a confident prediction of its key Nuclear Magnetic Resonance (NMR) and Infrared (IR) features. Supplier specifications confirm that analytical data conforms to the assigned structure.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic. The signals can be assigned as follows:

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).

-

The proton at C3 will likely appear as a doublet.

-

The proton at C5 will appear as a doublet of doublets.

-

The proton at C6 will appear as a doublet.

-

-

Cyclopropyl Protons: A set of complex multiplets in the aliphatic region (typically δ 0.8-2.2 ppm).

-

One proton on the methine carbon (CH) attached to the pyridine ring.

-

Four protons on the two methylene carbons (CH₂) of the cyclopropyl ring, which will likely show complex splitting patterns due to geminal and vicinal coupling.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide confirmation of the carbon skeleton:

-

Pyridine Ring Carbons: Five signals are expected in the downfield region (δ 120-160 ppm). The carbon bearing the bromine (C4) will be significantly influenced by the halogen.

-

Cyclopropyl Carbons: Two signals are expected in the upfield, aliphatic region (typically δ 5-20 ppm), corresponding to the methine carbon and the two equivalent methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic/cyclopropyl): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-Br stretching: ~500-650 cm⁻¹

Application in Synthesis: A Representative Protocol

The primary utility of this compound lies in its role as a substrate for C-C and C-N bond-forming reactions. The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for creating biaryl structures, which are prevalent in pharmaceuticals.[5][6][7]

Causality: The choice of a palladium catalyst, a suitable base, and a solvent system is critical for achieving high yields. The palladium(0) species, generated in situ, undergoes oxidative addition into the C-Br bond of the pyridine. The base is required to activate the boronic acid for the transmetalation step, and the reaction culminates in reductive elimination to yield the coupled product and regenerate the catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a detailed, self-validating protocol for a representative Suzuki-Miyaura reaction using this compound.

Caption: A representative workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser is charged with this compound (1.0 equivalent) and the desired arylboronic acid (1.2 equivalents).

-

Solvent and Base Addition: Anhydrous 1,4-dioxane and water (4:1 v/v) are added, followed by potassium carbonate (2.5 equivalents).

-

Inerting: The mixture is thoroughly sparged with argon or nitrogen for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) is added under a positive pressure of the inert gas.

-

Reaction Conditions: The reaction mixture is heated to 90-100 °C with vigorous stirring.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

-

Workup: Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate. The organic phase is washed sequentially with water and saturated sodium chloride (brine), then dried over anhydrous sodium sulfate.

-

Purification and Analysis: The solvent is removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel. The structure and purity of the final product are confirmed by NMR, MS, and HPLC analysis.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its well-defined molecular structure and the reactivity of its bromide handle make it an ideal starting material for constructing novel compounds with potential applications in the life sciences. The information presented in this guide provides a solid foundation for researchers to handle, characterize, and effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. 4-Bromo-2-(cyclopropyl)pyridine 95.00% | CAS: 1086381-28-3 | AChemBlock [achemblock.com]

- 3. 4-BroMo-2-(cyclopropyl)pyridine | 1086381-28-3 [chemicalbook.com]

- 4. 4-BroMo-2-(cyclopropyl)pyridine | 1086381-28-3 [amp.chemicalbook.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile synthesis of aryl-substituted pyridines via Suzuki-Miyaura approach [open.metu.edu.tr]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Bromo-2-cyclopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth technical overview of the safety, handling, and reactivity considerations for 4-Bromo-2-cyclopropylpyridine, a key building block in modern medicinal chemistry. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes field-proven insights and established protocols to empower researchers in navigating the unique challenges and opportunities presented by this versatile molecule. The core philosophy of this guide is to foster a proactive safety culture through a deep understanding of the "why" behind the recommended procedures.

Compound Identity and Physicochemical Properties

This compound is a halogenated, substituted pyridine that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics and agrochemicals.[1] Its structure presents a unique combination of a reactive bromine atom, an electron-deficient pyridine ring, and a strained cyclopropyl group, which collectively dictate its reactivity and toxicological profile.

| Property | Value | Source |

| CAS Number | 1086381-28-3 | [2][3] |

| Molecular Formula | C₈H₈BrN | [1][3] |

| Molecular Weight | 198.06 g/mol | [1] |

| Appearance | Off-white crystalline solid | [1] |

| Storage | 2-8°C, under inert gas | [1] |

Toxicological Assessment: A Mechanistic Perspective

While specific toxicological data for this compound is not extensively documented in publicly available literature, a robust understanding of its potential hazards can be extrapolated from the known toxicology of its constituent parts: the pyridine core, the bromine substituent, and to a lesser extent, the cyclopropyl moiety.

Pyridine and its derivatives are known to be absorbed through inhalation, ingestion, and prolonged skin contact. Systemic effects can include central nervous system depression, agitation, and in severe cases, liver and kidney damage.[4] The pyridine ring's metabolic pathway can lead to the formation of reactive intermediates. Studies on pyridine have shown that it can induce the formation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and cytotoxicity.[5]

The presence of a bromine atom on the pyridine ring likely enhances its toxicity. Halogenated aromatic compounds can be more persistent in biological systems and may exhibit increased membrane permeability. The bromine atom can also serve as a leaving group in metabolic reactions, potentially leading to the formation of reactive aryl species that can covalently bind to cellular macromolecules.

The cyclopropyl group, while generally considered to be of low toxicity, is a strained ring system. In certain metabolic contexts, particularly on electron-deficient rings, it could potentially undergo ring-opening reactions, although this is less likely to be a primary route of toxicity compared to the effects of the brominated pyridine core.[6]

Given these considerations, this compound should be handled as a compound of unknown but potentially significant toxicity. It is prudent to treat it as a potent compound, especially in a research and development setting where chronic and low-level exposures are possible.

Reactivity Profile and Incompatibility

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is further activated by the electron-withdrawing effect of the bromine atom. This makes the 4-position susceptible to nucleophilic aromatic substitution.

Key Reactivity Considerations:

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a variety of nucleophiles. This is a common and intended reaction pathway in synthetic chemistry. However, unintended reactions with nucleophilic reagents or solvents should be considered.

-

Strong Oxidizing Agents: As with most organic compounds, this compound can react violently with strong oxidizing agents. Such combinations should be avoided.

-

Strong Bases: Strong bases can deprotonate the pyridine ring or promote other side reactions.

-

Thermal Decomposition: Upon heating, halogenated organic compounds can release toxic and corrosive fumes, such as hydrogen bromide and nitrogen oxides.[4]

The cyclopropyl group is generally stable under many reaction conditions. However, its strained nature means it can participate in certain transition-metal-catalyzed cross-coupling reactions, a feature often exploited in synthesis.[7] Researchers should be aware that under certain conditions, particularly with Lewis acids, the cyclopropyl ring can be susceptible to ring-opening.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Due to the potential for skin and eye irritation, as well as the unknown systemic toxicity, a stringent PPE protocol is mandatory when handling this compound.

Detailed Experimental Protocols for Safe Handling

Weighing and Dissolving this compound (Solid)

Given its potential potency, weighing of this compound should be performed with engineering controls to minimize inhalation of fine particulates.

Protocol:

-

Preparation:

-

Don all required PPE (safety goggles, nitrile gloves, lab coat).

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Prepare a designated waste container for contaminated materials.

-

Clean the weighing area and balance with a suitable solvent (e.g., 70% ethanol) and allow to dry.

-

-

Weighing:

-

Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood.[9]

-

Use a tared, clean, and dry container for weighing.

-

Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.

-

Close the primary container immediately after dispensing.

-

-

Dissolving:

-

Add the solvent to the container with the weighed solid inside the fume hood.

-

Gently swirl or stir to dissolve. If necessary, use a sonicator bath placed within the fume hood.

-

Ensure the container is capped or covered during dissolution to prevent vapor release.

-

-

Cleanup:

-

Carefully wipe down the spatula, weighing container, and any other contaminated surfaces with a solvent-moistened wipe.

-

Dispose of all contaminated materials (wipes, gloves, etc.) in the designated hazardous waste container.

-

Wash hands thoroughly after the procedure.

-

Emergency Procedures

Spills

-

Evacuate: Immediately evacuate the area and alert nearby personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

-

Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Decontamination and Disposal

The disposal of this compound and its waste streams must be handled with care to prevent environmental contamination. All waste containing this compound should be treated as hazardous.

Laboratory-Scale Decontamination/Neutralization:

For quenching residual reactive material on a small scale (e.g., cleaning glassware), a nucleophilic solution can be used to degrade the compound. A solution of sodium bisulfite in water or a dilute solution of a non-volatile amine (e.g., ethanolamine) in an appropriate solvent can be used to react with the bromo-pyridine. This should be done in a fume hood, and the resulting mixture should still be disposed of as hazardous waste. The primary goal of this procedure is to reduce the reactivity and potential toxicity of the residual material before it is collected for final disposal.

Waste Disposal Workflow:

Conclusion

This compound is a valuable tool in the arsenal of the modern chemist. However, its utility is intrinsically linked to the respect and diligence with which it is handled. By understanding its toxicological potential, reactivity, and the rationale behind safe handling protocols, researchers can confidently and safely incorporate this building block into their synthetic endeavors, paving the way for future discoveries in drug development and beyond.

References

-

Pharmaceutical Technology. Effective and Efficient Weighing of Potent Compounds. [Link]

-

Carl ROTH. Pyridine - Safety Data Sheet. [Link]

-

MySkinRecipes. This compound. [Link]

-

IPS-Integrated Project Services, LLC. Handling & Processing of Potent Compounds: A Holistic Approach. [Link]

-

GMPSOP. Guidance Summary | Weighing and Measuring Practices. [Link]

-

Mettler Toledo. Webinar: Safe Weighing of Potent and Hazardous Substances. [Link]

-

Aenova Group. SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. [Link]

-

SciSpace. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]

-

PubMed. [Studies on the pharmacology and toxicology of ciclopiroxolamine (author's transl)]. [Link]

-

GOV.UK. Pyridine: incident management. [Link]

-

NJ.gov. HAZARD SUMMARY. [Link]

-

PubChem. 4-Bromo-2-chloropyridine. [Link]

-

NICNAS. Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

-

NCBI Bookshelf. TOXICOLOGICAL PROFILE FOR PYRIDINE. [Link]

-

ResearchGate. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. [Link]

-

Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

-

PubMed. Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives. [Link]

-

PubMed Central. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-chloropyridine: A Versatile Intermediate in Material Science Applications. [Link]

-

SciSpace. 2-Hydroxypropyl-b-cyclodextrin (HP-b-CD): A toxicology review. [Link]

-

PubMed. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo.... [Link]

-

PubMed. Identification of pyridine compounds in cigarette smoke solution that inhibit growth of the chick chorioallantoic membrane. [Link]

-

YouTube. Michael Reaction and Addition to Cyclopropane ring (CHE). [Link]

-

Journal of the American Chemical Society. THE BROMINATION OF PYRIDINE1. [Link]

-

The Journal of Organic Chemistry. Cyclopropylpyridines. Synthesis and Electronic Interaction1. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-BroMo-2-(cyclopropyl)pyridine | 1086381-28-3 [chemicalbook.com]

- 3. 4-Bromo-2-(cyclopropyl)pyridine 95.00% | CAS: 1086381-28-3 | AChemBlock [achemblock.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Storage and Handling of 4-Bromo-2-cyclopropylpyridine

This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of 4-Bromo-2-cyclopropylpyridine, a key building block in modern pharmaceutical and agrochemical research.[1] As a substituted pyridine derivative, its unique structural features necessitate a thorough understanding of its chemical properties to ensure laboratory safety and maintain sample integrity. This document is intended for researchers, scientists, and drug development professionals who work with this versatile compound.

Compound Profile and Physicochemical Properties

This compound (CAS No. 1086381-28-3) is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 4-position and a cyclopropyl group at the 2-position.[2][3] This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the bromine atom can be readily displaced.[1][4] The electron-deficient nature of the pyridine ring, further influenced by the electronegative bromine, dictates its reactivity.[4]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrN | [3][5] |

| Molecular Weight | 198.06 g/mol | [1][5] |

| Appearance | Off-white crystal or solid | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Prudent Storage Protocols for Maintaining Chemical Integrity

The stability and reactivity of this compound are directly influenced by its storage conditions. Improper storage can lead to degradation, affecting experimental reproducibility and potentially creating unforeseen hazards.

Core Storage Recommendations:

-

Temperature Control: The compound should be stored in a cool, dry place, ideally between 2-8°C.[1] This temperature range minimizes the rate of potential decomposition reactions.

-

Inert Atmosphere: It is crucial to store this compound under an inert atmosphere, such as nitrogen or argon.[1] This is a precautionary measure against potential slow reactions with atmospheric components.

-

Container Integrity: Containers should be tightly sealed to prevent exposure to moisture and air.[6][7] Polyethylene or polypropylene containers are suitable for storage.[7] Always ensure that containers are clearly labeled and checked for leaks.[7]

-

Protection from Light: Although not always explicitly stated for this specific compound, it is good practice for brominated organic compounds to be protected from light to prevent photolytic decomposition.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[8][9]

Rigorous Handling Procedures for Operator Safety

Given its classification—harmful if swallowed, causes skin irritation, and causes serious eye irritation—strict adherence to safety protocols during handling is mandatory.[6][7]

Engineering Controls and Personal Protective Equipment (PPE)

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible.

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a lab coat are essential to prevent skin contact.[10] Contaminated clothing should be removed and laundered before reuse.[7]

-

Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, a NIOSH/MSHA-approved respirator is necessary.

Step-by-Step Handling Workflow

The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[5] For minor spills, absorb with an inert material such as sand or vermiculite, and place in a suitable, labeled container for disposal.[7] For major spills, alert the appropriate emergency response team.

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[6]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Reactivity Profile and Incompatibilities

Understanding the reactivity of this compound is crucial for safe handling and for its effective use in synthesis. The bromine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions.[4]

Known Incompatibilities:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[8]

-

Strong Acids and Bases: May cause decomposition or unwanted side reactions.[8][9]

Hazardous decomposition products upon combustion can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[8][9]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling demands a high level of care and adherence to established safety protocols. By following the guidelines outlined in this document for proper storage, handling, and emergency preparedness, researchers can safely and effectively utilize this compound in their work. The principles of risk assessment, use of engineering controls, and consistent application of personal protective equipment are paramount to ensuring a safe laboratory environment.

References

-

KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-BroMo-2-(cyclopropyl)pyridine | 1086381-28-3 [chemicalbook.com]

- 3. 4-Bromo-2-(cyclopropyl)pyridine 95.00% | CAS: 1086381-28-3 | AChemBlock [achemblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Bromo-2-cyclopropylpyridine for Advanced Chemical Synthesis

This guide provides an in-depth analysis of 4-Bromo-2-cyclopropylpyridine (CAS No. 1086381-28-3), a critical heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will explore its procurement landscape, cost structure, technical specifications, and practical applications, offering field-proven insights to streamline its use in complex synthetic workflows.

Introduction to a Versatile Pyridine Building Block

This compound has emerged as a valuable intermediate in modern organic synthesis. Its unique structure, featuring a pyridine core substituted with a bromine atom at the 4-position and a cyclopropyl group at the 2-position, offers two distinct points for chemical modification. The bromine atom serves as an excellent handle for a variety of cross-coupling reactions, while the cyclopropyl moiety can influence the molecule's conformational rigidity and metabolic stability, properties highly sought after in drug design.

This compound is primarily utilized as a key intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and novel agrochemicals.[1] Its applications often lie in the development of therapeutic agents targeting neurological disorders, inflammation, and infectious diseases.[1]

Key Chemical Properties:

-

Appearance: Typically an off-white crystalline solid[1]

-

Storage: Recommended storage is at 2-8°C under an inert atmosphere to ensure long-term stability.[1][5]

Supplier Landscape and Procurement Strategy

Sourcing high-quality this compound is paramount for reproducible research. The supplier market can be categorized into three main tiers: large-scale manufacturers, specialized chemical building block providers, and catalogue vendors.

-

Large-Scale Manufacturers: These suppliers are ideal for bulk quantities (kilogram scale) and process development. They often provide extensive documentation, including Certificates of Analysis (CoA) with detailed purity assessments.

-

Specialized Building Block Providers: Companies like BLD Pharm and Advanced ChemBlocks focus on novel and niche molecules for research and development.[3][5] They offer a wide variety of derivatives and are often more agile in providing smaller, research-scale quantities.

-

Catalogue Vendors: These are broad-range suppliers that aggregate chemicals from various sources. While convenient, it is essential to verify the original manufacturer and request detailed quality control data.

A partial list of known suppliers includes Bide Pharmatech Ltd., Zhengzhou Alfachem Co., Ltd., and Cantotech Chemicals, Ltd.[4][6] When selecting a supplier, researchers should prioritize transparency in documentation, consistency in batch-to-batch purity, and reliable lead times.

Comprehensive Cost Analysis

The cost of this compound is influenced by several factors: order quantity, purity level, and the supplier's scale of operation. As with most specialty chemicals, the price per gram decreases significantly with larger order volumes.

Causality Behind Price Variation:

-

Synthesis Complexity: Multi-step syntheses with costly reagents or challenging purification steps contribute to a higher base price.

-

Purity Grade: Higher purity grades (e.g., >98%) require more rigorous purification, such as recrystallization or column chromatography, which increases production costs.

-

Scale of Production: Suppliers specializing in bulk manufacturing can leverage economies of scale to offer lower prices for larger quantities compared to R&D-focused suppliers who produce smaller, more frequent batches.

Table 1: Representative Market Pricing for this compound

| Supplier Category | Quantity (mg) | Estimated Price (USD) | Price per Gram (USD) |

| Research Chemical Supplier | 100 | $50 - $150 | $500 - $1,500 |

| Research Chemical Supplier | 250 | $90 - $250 | $360 - $1,000 |

| Building Block Specialist | 1,000 (1g) | $150 - $400 | $150 - $400 |

| Building Block Specialist | 5,000 (5g) | $450 - $1,200 | $90 - $240 |

Note: Prices are estimates based on publicly available data and are subject to change. Bulk pricing (e.g., >100g) should be requested directly from suppliers.

Technical Specifications and Quality Control

4.1 Purity and Analytical Validation

For use in sensitive applications like drug discovery, verifying the purity and identity of this compound is a non-negotiable step. Reputable suppliers will provide a batch-specific Certificate of Analysis detailing the results of quality control testing.

-

Standard Purity Levels: Commercially available batches typically range from 95% to >98% purity.[1][3]

-

Self-Validating Analytical Workflow: The identity and purity of the compound are confirmed through a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and identifies organic impurities. The spectrum should conform to the expected structure.[1]

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Determines the purity of the sample by separating it from any impurities.

-

4.2 Potential Impurities and Mechanistic Insight

Understanding the synthetic route to this compound provides insight into potential process-related impurities. While specific proprietary synthesis methods vary, a common approach involves the construction of the cyclopropylpyridine core followed by a bromination step.

Potential impurities could include:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Isomeric Impurities: Bromination at other positions on the pyridine ring (e.g., 3- or 5-position) if the directing effects are not perfectly controlled.

-

Over-brominated or Under-brominated Species: Di-brominated pyridines or non-brominated cyclopropylpyridine.

The presence of these impurities can have significant downstream consequences, such as yielding unintended byproducts in coupling reactions or complicating purification steps. Therefore, analyzing the CoA and, if necessary, performing in-house analytical validation is a critical part of the experimental workflow.

Application Highlight: Palladium-Catalyzed Cross-Coupling

A primary application of this compound is its use as an electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This reaction is a powerful tool for forming carbon-carbon bonds.

Illustrative Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid to synthesize 2-cyclopropyl-4-phenylpyridine.

Reagents and Equipment:

-

This compound

-

Phenylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk flask or reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, palladium catalyst, and base.

-

Solvent Addition: Add the anhydrous solvent mixture via syringe.

-

Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-cyclopropyl-4-phenylpyridine.

Diagram of Suzuki Coupling Workflow

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 4-Bromo-2-(cyclopropyl)pyridine 95.00% | CAS: 1086381-28-3 | AChemBlock [achemblock.com]

- 4. 4-BroMo-2-(cyclopropyl)pyridine | 1086381-28-3 [amp.chemicalbook.com]

- 5. 1086381-39-6|2-Bromo-4-cyclopropylpyridine|BLD Pharm [bldpharm.com]

- 6. 4-BroMo-2-(cyclopropyl)pyridine | 1086381-28-3 [chemicalbook.com]

chemical structure of 4-Bromo-2-cyclopropylpyridine

An In-depth Technical Guide to 4-Bromo-2-cyclopropylpyridine: Synthesis, Reactivity, and Applications

Introduction

This compound is a substituted pyridine derivative that has emerged as a valuable building block in the fields of medicinal chemistry and agrochemical research.[1] Its unique molecular architecture, featuring a pyridine core functionalized with a bromine atom and a cyclopropyl group, offers a versatile platform for the synthesis of complex molecular entities. The electron-withdrawing nature of the pyridine nitrogen, combined with the specific placement of the bromo and cyclopropyl substituents, imparts a distinct reactivity profile to the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically an off-white crystalline solid at room temperature.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1086381-28-3 | [2] |

| Molecular Formula | C₈H₈BrN | [2] |

| Molecular Weight | 198.06 g/mol | [1][2] |

| Appearance | Off-white crystal | [1] |

| Storage | 2-8°C, store under inert gas | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | BrC1=CC(C2CC2)=NC=C1 | [2] |

Chemical Structure

The structure of this compound consists of a central pyridine ring. A bromine atom is attached at the C4 position, and a cyclopropyl group is at the C2 position.

Caption: Chemical structure of this compound.

Synthesis of this compound

A common synthetic approach to this compound involves a multi-step process, which could start from a readily available pyridine precursor such as 2-chloro-4-nitropyridine. A plausible synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol:

Step 1: Synthesis of 2-Cyclopropyl-4-nitropyridine

-

To a solution of 2-chloro-4-nitropyridine (1.0 eq) in a mixture of toluene and water (4:1) is added cyclopropylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

The reaction mixture is heated to 90 °C and stirred under an inert atmosphere for 12-16 hours.

-

Upon completion (monitored by TLC), the reaction is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 2-cyclopropyl-4-nitropyridine.

Step 2: Synthesis of 4-Amino-2-cyclopropylpyridine

-

2-Cyclopropyl-4-nitropyridine (1.0 eq) is dissolved in a mixture of ethanol and water.

-

Iron powder (5.0 eq) and ammonium chloride (5.0 eq) are added to the solution.

-

The mixture is heated to reflux for 4-6 hours.

-

After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated.

-

The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution.

-

The organic layer is dried and concentrated to give 4-amino-2-cyclopropylpyridine, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

4-Amino-2-cyclopropylpyridine (1.0 eq) is dissolved in aqueous hydrobromic acid (48%).

-

The solution is cooled to 0 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for 1 hour.

-

The solution is then slowly warmed to room temperature and stirred for an additional 2 hours.

-

The reaction is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography to afford this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below are the expected data based on its structure.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~8.2 (d, 1H, H6), ~7.1 (d, 1H, H5), ~6.9 (dd, 1H, H3), ~2.0 (m, 1H, cyclopropyl-CH), ~1.0 (m, 2H, cyclopropyl-CH₂), ~0.8 (m, 2H, cyclopropyl-CH₂) |

| ¹³C NMR | δ (ppm): ~160 (C2), ~150 (C6), ~139 (C4), ~125 (C3), ~122 (C5), ~15 (cyclopropyl-CH), ~10 (cyclopropyl-CH₂) |

| IR (KBr, cm⁻¹) | ~3080 (aromatic C-H stretch), ~3010 (cyclopropyl C-H stretch), ~1580, 1470 (C=C and C=N ring stretching), ~1050 (C-Br stretch) |

| Mass Spec (EI) | M⁺ at m/z 197/199 (due to Br isotopes), fragmentation peak corresponding to loss of C₂H₄ from the cyclopropyl group. |

Reactivity and Key Chemical Transformations

The reactivity of this compound is primarily influenced by the electron-deficient nature of the pyridine ring, which activates the C4 position for nucleophilic aromatic substitution (SNAr).[3] The bromine atom at this position serves as an excellent leaving group.[3] This makes the compound a valuable substrate for introducing a wide range of substituents at the 4-position.

Furthermore, the C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[1][4] These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.[4]

Representative Suzuki Coupling Protocol:

Caption: General experimental workflow for a Suzuki coupling reaction.

-

In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq), and a base like potassium carbonate (2.0 eq).[5]

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (5:1).[5]

-

Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction to 80-100 °C and stir for the required time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-cyclopropylpyridine.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1]

-

Pharmaceuticals: Its derivatives are explored for their potential therapeutic properties in areas such as neurological disorders, inflammation, and infectious diseases.[1] The ability to easily modify the pyridine core allows for the generation of large libraries of compounds for screening and lead optimization.

-

Agrochemicals: This compound also serves as a precursor for the development of novel pesticides and herbicides.[1] The introduction of the cyclopropylpyridine moiety can influence the biological activity and physical properties of the resulting agrochemicals.

Safety and Handling

While a specific safety data sheet for this compound is not extensively detailed in the provided search results, hazard information for structurally similar compounds like 4-bromo-2-methylpyridine and 4-bromo-2-fluoropyridine can be used as a reference.[6][7] Standard laboratory safety precautions should be followed.

| Hazard Category | Precautionary Statements | First Aid Measures |

| Acute Toxicity (Oral) | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[8][9] | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[8][9] |

| Skin Irritation | Wear protective gloves.[8][9] | If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8][9] |

| Serious Eye Damage | Wear eye protection/face protection.[8][9] | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10] |

| Respiratory Irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[8][10] | If inhaled, remove person to fresh air and keep comfortable for breathing.[8][11] |

Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Dispose of contents/container to an approved waste disposal plant.[8]

References

-

Free SDS search. (n.d.). 4-Bromo-2-(N-Cyclopropylamino)Pyridine. Retrieved from [Link]

-

Thermo Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloropyridine. Retrieved from [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-chloropyridine: A Versatile Intermediate in Material Science Applications. Retrieved from [Link]

-

Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-2-(heptafluoropropyl)pyridine (C8H3BrF7N). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 4-Amino-3-Bromo-2-Chloropyridine: Properties and Applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of 4-Bromo-2-chloropyridine. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,5-difluoropyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. Retrieved from [Link]

-

Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]

-

ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]

-

PubMed. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-3-cyclopropylpyridine (C8H8BrN). Retrieved from [Link]

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-Bromo-2-(cyclopropyl)pyridine 95.00% | CAS: 1086381-28-3 | AChemBlock [achemblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-ブロモ-2-メチルピリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-ブロモ-2-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. 4-BroMo-2-(cyclopropyl)pyridine | 1086381-28-3 [amp.chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

Commercial Availability and Synthetic Utility of 4-Bromo-2-cyclopropylpyridine: A Technical Guide for Chemical Researchers

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and developing next-generation therapeutics. Among the vast arsenal of heterocyclic building blocks, 4-Bromo-2-cyclopropylpyridine has emerged as a particularly valuable intermediate. Its unique combination of a reactive bromine handle at the 4-position, an electron-rich cyclopropyl group at the 2-position, and the inherent electronic properties of the pyridine ring make it a versatile scaffold for the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and its synthetic utility, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Commercial Availability

This compound is a crystalline solid at room temperature, typically appearing as an off-white to pale yellow powder.[1] It is characterized by the following key identifiers:

| Property | Value | Reference |

| CAS Number | 1086381-28-3 | [1] |

| Molecular Formula | C₈H₈BrN | [1] |